Enhanced Lipophilicity: LogP Comparison Between 2,2-Difluoronaphtho[2,3-d][1,3]dioxole and Non-Fluorinated Naphtho[2,3-d][1,3]dioxole
The introduction of the difluoromethylene group at the dioxole ring of 2,2-difluoronaphtho[2,3-d][1,3]dioxole increases the calculated octanol-water partition coefficient (SlogP) by approximately 0.7 log units compared to the non-fluorinated parent naphtho[2,3-d][1,3]dioxole. This elevation in lipophilicity can enhance membrane permeability and is a critical parameter in lead optimization [1].
| Evidence Dimension | Lipophilicity (SlogP / logP) |
|---|---|
| Target Compound Data | SlogP ≈ 3.30 (calculated, MMsINC database) |
| Comparator Or Baseline | Naphtho[2,3-d][1,3]dioxole (non-fluorinated), logP = 2.59 (ChemAxon, PhytoBank) |
| Quantified Difference | ΔlogP ≈ +0.71 (higher lipophilicity for the fluorinated compound) |
| Conditions | In silico prediction (SlogP/CLogP) using standard algorithms; experimental validation recommended |
Why This Matters
Higher lipophilicity directly impacts in vivo distribution and target engagement, making this compound a preferred choice for programs requiring increased membrane permeation.
- [1] PhytoBank, naphtho<2,3-d>-1,3-dioxole (PHY0139488), logP 2.59, https://phytobank.ca, accessed 2026-05-12. View Source
- [2] MMsINC Database, 2,2-Difluoronaphtho[2,3-d][1,3]dioxole, SlogP 3.3024, https://mms.dsfarm.unipd.it, accessed 2026-05-12. View Source
